molecular formula C12H10N2O B1323180 1-(2,4'-Bipyridin-5-yl)ethanone CAS No. 1217014-69-1

1-(2,4'-Bipyridin-5-yl)ethanone

Cat. No.: B1323180
CAS No.: 1217014-69-1
M. Wt: 198.22 g/mol
InChI Key: HINBUIUMBFOZML-UHFFFAOYSA-N
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Description

1-(2,4’-Bipyridin-5-yl)ethanone is an organic compound with the molecular formula C12H10N2O It is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4’-Bipyridin-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4’-bipyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for 1-(2,4’-Bipyridin-5-yl)ethanone are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4’-Bipyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

1-(2,4’-Bipyridin-5-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1-(2,4’-Bipyridin-5-yl)ethanone depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and properties of the metal complexes formed. In biological systems, the compound may interact with proteins, enzymes, or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

1-(2,4’-Bipyridin-5-yl)ethanone can be compared with other bipyridine derivatives, such as:

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.

    4,4’-Bipyridine: Another bipyridine derivative with distinct chemical properties and applications.

The uniqueness of 1-(2,4’-Bipyridin-5-yl)ethanone lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(6-pyridin-4-ylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINBUIUMBFOZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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